4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE
Overview
Description
4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphtho[1,8-cd]isothiazole core, a morpholine ring, and a triazine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the naphtho[1,8-cd]isothiazole core, which is then functionalized with a morpholine ring and a triazine moiety. The reaction conditions often include the use of strong oxidizing agents, such as PIDA (phenyliodine(III) diacetate), and non-nucleophilic solvents like t-butanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and rigorous quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like PIDA, leading to oxidative cyclization.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PIDA, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can yield cyclic derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-Dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)methyl]benzohydrazide
- 4-[(1,1-Dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)methyl]-N’-[(1Z)-3-oxocyclohexylidene]benzohydrazide
- 4-[(1,1-Dioxido-2H-naphtho[1,8-cd][1,2]thiazol-2-yl)methyl]-N’-[(E)-(2-nitrophenyl)methylene]benzohydrazide
Uniqueness
Compared to similar compounds, 4-[(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)METHYL]-6-(4-MORPHOLINYL)-1,3,5-TRIAZIN-2-AMINE stands out due to its combination of a naphtho[1,8-cd]isothiazole core, morpholine ring, and triazine moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)methyl]-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3S/c19-17-20-15(21-18(22-17)23-7-9-27-10-8-23)11-24-13-5-1-3-12-4-2-6-14(16(12)13)28(24,25)26/h1-6H,7-11H2,(H2,19,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKYARWILFJMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)N)CN3C4=CC=CC5=C4C(=CC=C5)S3(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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